Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate is a synthetic organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a thiophene ring substituted with chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Thiophene Derivative: The initial step involves the chlorination of thiophene to obtain 5-chlorothiophene.
Alkylation: The chlorinated thiophene undergoes alkylation with a suitable alkylating agent to introduce the methoxyethyl group.
Carbamoylation: The resulting intermediate is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the carbamoyl intermediate is esterified with methyl 4-hydroxybenzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and carbamoyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5-chlorothiophen-2-yl)(methyl)carbamoyl]acetate
- Methyl 4-[(2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}acetyl)oxy]benzoate
Uniqueness
Methyl 4-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamoyl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group and the benzoate ester differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
methyl 4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-21-12(13-7-8-14(17)23-13)9-18-15(19)10-3-5-11(6-4-10)16(20)22-2/h3-8,12H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAKAVPZLKHANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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